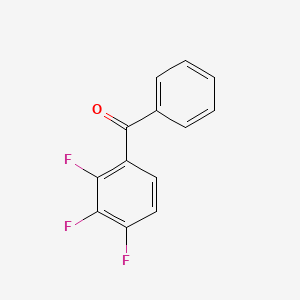

2,3,4-Trifluorobenzophenone

Description

2,3,4-Trifluorobenzophenone is a fluorinated aromatic ketone characterized by a benzophenone backbone substituted with fluorine atoms at the 2-, 3-, and 4-positions of one phenyl ring. This compound is part of a broader class of fluorinated benzophenones, which are valued in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing effects of fluorine, which enhance stability and modulate reactivity .

Properties

IUPAC Name |

phenyl-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-7-6-9(11(15)12(10)16)13(17)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDHKEHGKOZDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282324 | |

| Record name | Phenyl(2,3,4-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243448-18-2 | |

| Record name | Phenyl(2,3,4-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243448-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl(2,3,4-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method includes the nitration of 2,6-dichlorofluorobenzene followed by a diazotization reaction and subsequent fluorination with potassium fluoride . The reaction conditions often involve the use of sulfuric acid and nitric acid for nitration, and phase transfer catalysts for the fluorination step.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,3,4-Trifluorobenzophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, coatings, and other materials with specific properties

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorobenzophenone involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzophenones

2,2,2,4'-Tetrafluoroacetophenone (CAS 655-32-3)

- Structure : Contains a trifluoromethyl group and a para-fluorophenyl ring.

- Similarity Score : 0.85 (structural similarity based on fluorination pattern) .

1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (CAS 30071-93-3)

- Structure : Features two trifluoromethyl groups at the 3- and 5-positions.

- Key Differences: Enhanced lipophilicity and steric hindrance compared to 2,3,4-trifluorobenzophenone, which may reduce solubility in polar solvents.

- Applications : Used in agrochemicals and polymer synthesis due to its stability .

3'-Morpholinomethyl-3,4,5-Trifluorobenzophenone (CAS 898792-34-2)

Hydroxylated Analogs

2,3,4-Trihydroxybenzophenone (CUH, C13H10O4)

- Structure: Benzophenone with hydroxyl groups at the 2-, 3-, and 4-positions.

- Key Differences : Hydroxyl groups increase polarity and hydrogen-bonding capacity, leading to higher solubility in water (e.g., for biomedical applications). However, reduced stability under oxidative conditions compared to fluorinated analogs.

- Molecular Weight : 230.22 g/mol .

2,3,4-Trihydroxyacetophenone

- Structure: Acetophenone derivative with hydroxyl groups at the 2-, 3-, and 4-positions.

- Applications : Used in antioxidant and anti-inflammatory drug candidates. The absence of fluorine reduces metabolic stability but improves interaction with biological targets .

Biological Activity

2,3,4-Trifluorobenzophenone is a fluorinated organic compound with potential biological significance due to its unique structural features. The presence of trifluoromethyl groups can influence the compound's interactions with biological systems, potentially affecting its pharmacological properties and toxicity. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₈F₃O. It features a central carbonyl group (C=O) flanked by two aromatic rings, with three fluorine atoms substituted on one of the benzene rings. The fluorine atoms increase the lipophilicity and alter the electronic properties of the molecule, which can enhance its interaction with biological targets.

Research indicates that fluorinated benzophenones can interact with various biological pathways. The electron-withdrawing nature of fluorine can modify the reactivity of the compound, potentially leading to increased affinity for enzyme active sites or receptor binding.

Toxicological Studies

Toxicological assessments have shown that compounds similar to this compound may exhibit irritant properties. For instance, studies have indicated that related compounds can cause skin irritation and respiratory issues upon exposure .

Case Studies

- Antimicrobial Activity : A study demonstrated that trifluorinated benzophenones exhibit antimicrobial properties against certain bacterial strains. This suggests potential applications in developing antibacterial agents .

- Enzyme Interaction : Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. The findings indicated that this compound could influence the metabolic pathways in liver microsomes .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2,4-Difluorobenzophenone | C₁₃H₈F₂O | Antimicrobial properties |

| 4-Fluorobenzophenone | C₁₃H₉FO | Enzyme inhibition |

| Benzophenone | C₁₄H₁₀O | Baseline for reactivity |

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Receptor Binding : The compound has shown potential as a ligand for certain receptors involved in inflammatory responses .

- Metabolic Stability : Research indicates that the trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .

- Cell Viability Assays : In vitro assays have indicated varying effects on cell viability depending on concentration and exposure time .

Q & A

Q. What are the common synthetic routes for 2,3,4-Trifluorobenzophenone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of fluorinated benzophenones typically involves aromatic electrophilic substitution or halogen exchange reactions. For analogs like 4,4'-difluorobenzophenone, Friedel-Crafts acylation using fluorinated benzoyl chlorides and benzene derivatives is effective . Halogen substitution (e.g., using Cu-catalyzed fluorination) can introduce fluorine atoms at specific positions. Reaction optimization requires careful control of temperature (60–120°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of fluorinating agents (e.g., KF or AgF). Yield improvements (>70%) are achievable via iterative purification using column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy: NMR is critical for identifying fluorine environments. For example, distinct peaks at δ -110 to -160 ppm correlate with meta/para fluorine positions in trifluorinated aromatics. NMR can resolve phenyl ring protons (δ 7.2–8.0 ppm) and ketone protons (if present) .

- X-ray Crystallography: Resolves bond angles and crystallographic packing, essential for verifying regioselectivity in fluorination. For analogs like 4,4'-difluorobenzophenone, C=O bond lengths typically measure ~1.21 Å .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 236.05 for CHFO) .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by directing groups and catalysts. For example:

- Electron-Withdrawing Groups (EWGs): The ketone group in this compound directs electrophilic fluorination to meta/para positions. Use Lewis acids (e.g., BF) to enhance electrophilic substitution .

- Transition-Metal Catalysts: Pd/Cu-mediated C–F coupling enables selective fluorination. For sterically hindered positions, microwave-assisted synthesis reduces side reactions .

- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict fluorine substitution energy barriers, guiding reagent selection .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated benzophenones?

Methodological Answer: Discrepancies between experimental and theoretical spectra require:

- Multi-Technique Validation: Cross-validate NMR with IR (C=O stretch ~1680 cm) and UV-Vis (λ ~270 nm for conjugated fluorinated aromatics) .

- Solvent Effects: Record NMR in deuterated DMSO to minimize solvent shifts.

- Dynamic Effects: Variable-temperature NMR identifies rotational barriers in the benzophenone core .

Q. How can computational chemistry predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311+G(d,p) basis sets to compute HOMO-LUMO gaps (e.g., ~4.2 eV for fluorinated benzophenones), correlating with photostability .

- Electrostatic Potential Maps: Visualize electron-deficient regions (fluorine atoms) to predict nucleophilic attack sites .

- Molecular Dynamics (MD): Simulate thermal stability (TGA decomposition onset ~250°C) and solvent interactions .

Q. What methodologies assess the thermal and chemical stability of this compound in material science applications?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss under nitrogen (heating rate: 10°C/min) to determine decomposition thresholds .

- Accelerated Aging Studies: Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Solubility Tests: Use Hansen solubility parameters to identify compatible solvents (e.g., THF, acetone) for polymer composites .

Methodological Notes

- Data Reliability: Cross-reference PubChem (DTXSID50380329) and EPA DSSTox for physicochemical properties .

- Safety Protocols: Follow OSHA HCS guidelines for handling fluorinated aromatics, including PPE (gloves, goggles) and fume hoods .

- Literature Gaps: Current studies on this compound are limited; extrapolate methods from analogs like 3,4,5-trifluorobenzophenone (IUPAC: phenyl-(3,4,5-trifluorophenyl)methanone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.